molecular formula C9H9N3O B2680994 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde CAS No. 1975118-08-1

2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Cat. No.: B2680994
CAS No.: 1975118-08-1
M. Wt: 175.191
InChI Key: GFOFFFXQHMJAMF-UHFFFAOYSA-N
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Description

2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a heterocyclic compound with significant interest in various fields of scientific research.

Preparation Methods

The synthesis of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield . Industrial production methods may vary, but they generally aim to optimize the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or interfere with cellular pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-3-4-10-9-8(5-13)7(2)11-12(6)9/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOFFFXQHMJAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NC2=C(C(=NN12)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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